molecular formula C10H12O2 B010987 Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI) CAS No. 108673-17-2

Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)

Cat. No.: B010987
CAS No.: 108673-17-2
M. Wt: 164.2 g/mol
InChI Key: NWDDTMPWTLSMBS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-Acetylphenyl)ethanol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Acetylphenyl)ethanol typically involves the reduction of ®-1-(4-Acetylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Acetylphenyl)ethanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the desired alcohol.

Types of Reactions:

    Oxidation: ®-1-(4-Acetylphenyl)ethanol can undergo oxidation reactions to form ®-1-(4-Acetylphenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form ®-1-(4-Acetylphenyl)ethane using strong reducing agents.

    Substitution: The hydroxyl group in ®-1-(4-Acetylphenyl)ethanol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: ®-1-(4-Acetylphenyl)ethanone

    Reduction: ®-1-(4-Acetylphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: ®-1-(4-Acetylphenyl)ethanol is used as a chiral building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, ®-1-(4-Acetylphenyl)ethanol can be used as a model compound to study enzyme-catalyzed reactions involving chiral alcohols.

Industry: In the industrial sector, ®-1-(4-Acetylphenyl)ethanol is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Acetylphenyl)ethanol in chemical reactions involves the interaction of its functional groups with various reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the acetyl group can undergo electrophilic reactions. The chiral center plays a crucial role in determining the stereochemistry of the reaction products.

Comparison with Similar Compounds

  • (S)-1-(4-Acetylphenyl)ethanol
  • 1-(4-Acetylphenyl)ethanone
  • 1-(4-Acetylphenyl)ethane

Comparison: ®-1-(4-Acetylphenyl)ethanol is unique due to its chiral center, which imparts specific stereochemical properties that are not present in its achiral counterparts. The ®-enantiomer may exhibit different reactivity and selectivity compared to the (S)-enantiomer, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

108673-17-2

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-[4-[(1R)-1-hydroxyethyl]phenyl]ethanone

InChI

InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

NWDDTMPWTLSMBS-SSDOTTSWSA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)C)O

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)O

Synonyms

Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]- (9CI)

Origin of Product

United States

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